Hdac6-IN-32

Description

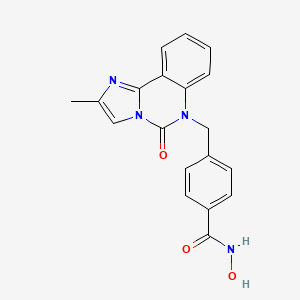

Structure

3D Structure

Properties

Molecular Formula |

C19H16N4O3 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

N-hydroxy-4-[(2-methyl-5-oxoimidazo[1,2-c]quinazolin-6-yl)methyl]benzamide |

InChI |

InChI=1S/C19H16N4O3/c1-12-10-23-17(20-12)15-4-2-3-5-16(15)22(19(23)25)11-13-6-8-14(9-7-13)18(24)21-26/h2-10,26H,11H2,1H3,(H,21,24) |

InChI Key |

DPXNXUZVFFGUOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN2C(=N1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

Hdac6-IN-32: A Technical Guide to a Potent and Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in oncology and neurodegenerative diseases due to its unique cytoplasmic localization and its role in regulating key cellular processes. This document provides a comprehensive technical overview of Hdac6-IN-32, a potent and selective inhibitor of HDAC6. Also known as compound 25202, this compound demonstrates significant potential in the context of cancer therapy, particularly in castration-resistant prostate cancer (CRPC). This guide details its mechanism of action, summarizes its biological activity with available quantitative data, and outlines general synthetic strategies relevant to its chemical class. Furthermore, it provides detailed experimental methodologies for key assays and visualizes critical pathways and workflows to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction to HDAC6 and its Role in Disease

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins. HDAC6 is a unique member of the class IIb HDAC family, primarily located in the cytoplasm. Its substrates are predominantly non-histone proteins, including α-tubulin, Hsp90, and cortactin. This specificity allows HDAC6 to regulate a variety of cellular processes such as cell migration, protein trafficking and degradation, and cell-cell interactions.

Dysregulation of HDAC6 activity has been implicated in the progression of various cancers and neurodegenerative disorders. In cancer, HDAC6 is involved in processes that promote cell survival and metastasis. Consequently, the development of selective HDAC6 inhibitors has become a promising avenue for therapeutic intervention.

Discovery of this compound (compound 25202)

This compound (also referred to as compound 25202) was identified as a selective and potent inhibitor of HDAC6. Its discovery is part of a broader effort in medicinal chemistry to develop isoform-selective HDAC inhibitors to minimize off-target effects and improve therapeutic indices. While the specific discovery and lead optimization process for this compound is not extensively detailed in publicly available literature, it is positioned as a superior compound to the well-known HDAC6 inhibitor, Tubastatin A, in antiproliferative assays against CRPC cells.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of the deacetylase activity of HDAC6. This inhibition leads to the hyperacetylation of its key substrates, most notably α-tubulin. The primary mechanism of action involves the following steps[1][2][3]:

-

Interference with Microtubule Dynamics: The acetylation status of α-tubulin is critical for the stability and function of microtubules. By inhibiting HDAC6, this compound causes an accumulation of acetylated α-tubulin, which disrupts the dynamic instability of microtubules.

-

Activation of the Spindle Assembly Checkpoint (SAC): The disruption of microtubule dynamics during mitosis activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.

-

Prolonged Mitotic Arrest: Activation of the SAC leads to a prolonged arrest in the mitotic phase of the cell cycle.

-

Induction of Apoptosis: If the cell is unable to resolve the mitotic arrest, it triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is a key mechanism for its anticancer activity, particularly in rapidly dividing cancer cells like those found in CRPC[1][2][3].

Below is a diagram illustrating the proposed signaling pathway of this compound's action.

Caption: Signaling Pathway of this compound Action.

Biological Activity and Data

This compound has demonstrated potent and selective inhibitory activity against HDAC6. The available quantitative data from enzymatic and cell-based assays are summarized in the table below.

| Parameter | This compound (compound 25202) | Tubastatin A | Assay Type | Reference |

| HDAC6 IC50 | 3.5 nM | Not Reported | Enzyme Assay | [2] |

| Antiproliferative IC50 | 1.0 µM | 5.4 µM | CRPC Cells | [2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that this compound is a highly potent inhibitor of the HDAC6 enzyme in a purified system. Importantly, it also shows superior efficacy in inhibiting the proliferation of castration-resistant prostate cancer cells when compared to the established HDAC6 inhibitor, Tubastatin A[2].

Synthesis of this compound

The specific chemical structure and a detailed, step-by-step synthesis protocol for this compound are not publicly available in the reviewed scientific literature. However, based on the general structure of many potent and selective HDAC6 inhibitors, it is likely a hydroxamate-based compound. The general synthesis of such inhibitors typically involves a multi-step process.

A generalized synthetic workflow for a hydroxamate-based HDAC6 inhibitor is presented below. This is a representative scheme and may not reflect the exact synthesis of this compound.

Caption: Generalized Synthesis Workflow for Hydroxamate-Based HDAC6 Inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments that would be cited in the evaluation of a novel HDAC6 inhibitor like this compound.

In Vitro HDAC6 Enzymatic Assay

Objective: To determine the in vitro inhibitory potency of this compound against purified HDAC6 enzyme.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®-SIRT2/HDAC6 substrate)

-

HDAC assay buffer

-

Trichostatin A (as a positive control)

-

This compound (test compound)

-

Developer solution

-

384-well black plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of this compound and the positive control in HDAC assay buffer.

-

Add the diluted compounds to the wells of the 384-well plate.

-

Add the HDAC6 enzyme to each well, except for the negative control wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15 minutes.

-

Read the fluorescence intensity on a plate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Proliferation Assay (CRPC Cells)

Objective: To assess the antiproliferative effect of this compound on castration-resistant prostate cancer (CRPC) cells.

Materials:

-

CRPC cell line (e.g., PC-3, DU-145)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (test compound)

-

Vehicle control (e.g., DMSO)

-

MTT or WST-1 reagent

-

96-well clear plates

-

Multichannel pipette

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the CRPC cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.

-

If using MTT, add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Acetylated α-Tubulin

Objective: To confirm the mechanism of action of this compound by detecting the levels of acetylated α-tubulin in treated cells.

Materials:

-

CRPC cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control), anti-HDAC6

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat CRPC cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of acetylated α-tubulin.

Conclusion

This compound is a potent and selective inhibitor of HDAC6 that demonstrates significant promise as a therapeutic agent, particularly in the context of castration-resistant prostate cancer. Its mechanism of action, centered on the disruption of microtubule dynamics and induction of mitotic arrest and apoptosis, provides a strong rationale for its further investigation. The superior antiproliferative activity of this compound compared to other known HDAC6 inhibitors highlights its potential for clinical development. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo models of cancer. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working on the advancement of novel HDAC6-targeted therapies.

References

An In-Depth Technical Guide to Hdac6-IN-32: A Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac6-IN-32 is a potent and selective small-molecule inhibitor of Histone Deacetylase 6 (HDAC6). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for the characterization of this inhibitor are presented, along with a summary of its inhibitory profile and its effects on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in oncology, neurodegenerative diseases, and other fields where selective HDAC6 inhibition is a promising therapeutic strategy.

Chemical Structure and Properties

This compound, also known as HDAC6 Inhibitor III, is a cell-permeable, quinazolin-4-one-based hydroxamic acid-containing compound.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆N₄O₃ | [2] |

| Molecular Weight | 348.36 g/mol | |

| SMILES | CC1=CN2C(N(CC3=CC=C(C(NO)=O)C=C3)C4=CC=CC=C4C2=N1)=O | |

| Appearance | Solid | [2] |

| Storage | Store at -20°C as a powder or -80°C in solvent. | [2] |

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Biological Activity and Selectivity

This compound is a potent and highly selective inhibitor of HDAC6. Its inhibitory activity has been characterized against a panel of histone deacetylases, demonstrating significant selectivity for HDAC6 over other isoforms.

| Target | IC₅₀ | Reference |

| HDAC6 | 29 nM | [1] |

| HDAC1 | 1.88 µM | [1] |

| HDAC2 | 6.45 µM | [1] |

| HDAC8 | 1.75 µM | [1] |

| HDAC11 | 4.08 µM | [1] |

The data clearly indicates that this compound is substantially more potent against HDAC6 compared to the other tested HDAC isoforms, making it a valuable tool for studying the specific functions of HDAC6.

Mechanism of Action and Signaling Pathways

HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase with two catalytic domains and a zinc-finger ubiquitin-binding domain.[3] Its substrates are predominantly non-histone proteins, including α-tubulin and the heat shock protein 90 (HSP90).[3]

3.1. Effect on Microtubule Dynamics

By inhibiting the deacetylase activity of HDAC6, this compound leads to the hyperacetylation of α-tubulin. Acetylation of α-tubulin is associated with increased microtubule stability and flexibility, which in turn affects various cellular processes such as intracellular transport, cell motility, and cell division.

Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.

3.2. Modulation of the HSP90 Chaperone Machinery

HDAC6 also deacetylates HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. Inhibition of HDAC6 by this compound leads to HSP90 hyperacetylation, which can impair its chaperone function, leading to the degradation of client proteins.

Caption: this compound inhibits HDAC6, leading to HSP90 hyperacetylation and impaired function.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

4.1. In Vitro HDAC Activity Assay

This protocol is a general method to determine the IC₅₀ of an inhibitor against purified HDAC enzymes.

-

Materials:

-

Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC6)

-

HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI178)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., Fluor de Lys® Developer)

-

This compound (or other test inhibitor)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the HDAC substrate, diluted this compound, and assay buffer.

-

Initiate the reaction by adding the purified HDAC enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for a specified time (e.g., 15 minutes).

-

Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value using a suitable software.

-

4.2. Western Blot for α-Tubulin Acetylation

This protocol describes how to assess the effect of this compound on the acetylation of its substrate α-tubulin in a cellular context.

-

Materials:

-

Cell line of interest (e.g., HeLa, PC-3)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-HDAC6

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.

-

Caption: Workflow for Western blot analysis of α-tubulin acetylation.

4.3. Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis in cancer cells upon treatment with this compound.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound or vehicle control for a specified time (e.g., 48 hours).

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

-

Potential Therapeutic Applications

The selective inhibition of HDAC6 by this compound has potential therapeutic implications in various diseases:

-

Cancer: By disrupting microtubule dynamics and HSP90 chaperone function, this compound can induce cell cycle arrest and apoptosis in cancer cells.[4]

-

Neurodegenerative Diseases: The ability of this compound to modulate microtubule stability suggests its potential in treating neurodegenerative disorders characterized by impaired axonal transport, such as Alzheimer's and Parkinson's disease.[1] The compound has been shown to block β-amyloid aggregation.[1]

-

Inflammatory and Autoimmune Diseases: HDAC6 plays a role in regulating immune responses, and its inhibition may have therapeutic benefits in inflammatory and autoimmune conditions.

Conclusion

This compound is a valuable research tool for investigating the biological roles of HDAC6. Its high potency and selectivity make it a superior probe compared to pan-HDAC inhibitors for dissecting the specific functions of this unique deacetylase. The detailed protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their studies and to explore its therapeutic potential further.

Safety Information

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2] General laboratory safety precautions should be followed when handling this compound.[2] This includes wearing appropriate personal protective equipment such as gloves, lab coat, and safety glasses.[2] Avoid inhalation of dust and contact with skin and eyes.[2]

References

Hdac6-IN-32: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hdac6-IN-32, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This document consolidates key information regarding its chemical properties, mechanism of action, and experimental applications, with a focus on its potential in cancer research.

Core Compound Information

Data Summary

| Property | Value | Reference |

| Molecular Weight | 348.36 g/mol | [1] |

| Synonym | Compound 25202 | [2][3][4][5][6][7] |

| HDAC6 Enzymatic IC50 | 3.5 nM | [4][8][9] |

| Antiproliferative IC50 (PC-3 cells) | 1.0 µM | [4][8][9] |

| Antiproliferative IC50 (DU-145 cells) | 1.0 µM | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the selective inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. Unlike other HDACs, HDAC6's main substrates are non-histone proteins, including α-tubulin.

The inhibition of HDAC6 by this compound leads to the hyperacetylation of α-tubulin, which in turn disrupts the dynamics of microtubules. This interference with microtubule function activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the mitotic phase of the cell cycle. Ultimately, this sustained mitotic arrest induces apoptosis, or programmed cell death, in cancer cells.[2][4][7] This mechanism makes this compound a compound of interest for cancer therapeutics, particularly in castration-resistant prostate cancer (CRPC).[4]

Furthermore, studies have shown that this compound can sensitize cancer cells to other chemotherapeutic agents like cisplatin by impairing the DNA damage response and repair pathways.[4][10]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

Cell Proliferation Assay (SRB Assay)

This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.

Workflow Diagram

Methodology

-

Cell Seeding: Seed castration-resistant prostate cancer cells (e.g., PC-3, DU-145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO).

-

Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Discard the supernatant and wash the plates five times with deionized water.

-

Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the cell number.

Western Blot Analysis for α-tubulin Acetylation

This protocol is used to assess the direct impact of this compound on its primary target, α-tubulin.

Methodology

-

Cell Lysis: Treat cells with this compound for a specified period (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Methodology

-

Cell Treatment: Treat cells with this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle can be quantified.

Conclusion

This compound is a valuable research tool for investigating the role of HDAC6 in various cellular processes, particularly in the context of cancer biology. Its high potency and selectivity make it a suitable compound for studying the downstream effects of HDAC6 inhibition, including disruptions in microtubule dynamics and the induction of mitotic arrest and apoptosis. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this compound.

References

- 1. This compound | HDAC 抑制剂 | MCE [medchemexpress.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HDAC6-IN-32_HDAC_Cell Cycle_Signaling Pathways_Products_PeptideDB [peptidedb.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. HDAC/hdac6 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Hdac6-IN-32 Induced Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell motility, protein degradation, and stress responses. Unlike other HDACs, HDAC6's major substrates are non-histone proteins such as α-tubulin, HSP90, and cortactin. Its involvement in tumorigenesis and cancer progression has made it a compelling target for therapeutic intervention. Selective inhibition of HDAC6 has emerged as a promising strategy in cancer therapy, aiming to induce apoptosis in malignant cells with minimal toxicity to normal tissues.

Hdac6-IN-32 is a potent and selective inhibitor of HDAC6.[1][2] This technical guide provides an in-depth overview of the apoptotic pathway induced by this compound, leveraging available information on its mechanism and supplementing with data from other well-characterized selective HDAC6 inhibitors like Ricolinostat (ACY-1215) and Tubastatin A to provide a comprehensive understanding for research and drug development professionals. The primary mechanism of this compound involves the disruption of microtubule dynamics, leading to the activation of the Spindle Assembly Checkpoint (SAC), prolonged mitotic arrest, and subsequent apoptosis in cancer cells, particularly in castration-resistant prostate cancer (CRPC) cells.[1][2]

Core Mechanism of Action: Disruption of Microtubule Dynamics

The acetylation of α-tubulin, a key component of microtubules, is a critical regulatory mechanism for microtubule stability and function. HDAC6 deacetylates α-tubulin, and its inhibition by this compound leads to the hyperacetylation of α-tubulin. This modification disrupts the dynamic nature of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division.

The compromised microtubule dynamics activate the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. The SAC halts the cell cycle in mitosis until all chromosomes are correctly attached to the mitotic spindle. By inducing a state of prolonged mitotic arrest, this compound pushes the cancer cells towards an apoptotic fate.[1][2]

Key Signaling Pathways in this compound-Induced Apoptosis

While the disruption of microtubule dynamics is a central mechanism, the apoptotic response to selective HDAC6 inhibition is multifaceted, involving the modulation of several key signaling proteins and pathways.

Modulation of Apoptotic Regulators

Selective HDAC6 inhibitors influence the expression and activity of key proteins involved in the intrinsic apoptotic pathway. This includes the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, treatment with the selective HDAC6 inhibitor Ricolinostat has been shown to induce the cleavage of PARP and caspase-3, both hallmarks of apoptosis.[3][4] Furthermore, it can alter the balance of Bcl-2 family proteins, favoring a pro-apoptotic state by decreasing the levels of anti-apoptotic proteins like Bcl-xL and Mcl-1, and increasing the levels of pro-apoptotic members like Bax and Bim.[5][6]

Inhibition of Pro-Survival Signaling

Selective HDAC6 inhibitors have been observed to suppress critical pro-survival signaling pathways that are often hyperactive in cancer cells. Pathways such as the PI3K/AKT/mTOR and MAPK/ERK are known to be inhibited by compounds like ACY-1215, leading to decreased cell proliferation and enhanced apoptosis.[7]

Acetylation of Non-Histone Substrates

Beyond α-tubulin, HDAC6 has other non-histone substrates that play a role in apoptosis regulation.

-

HSP90: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins. HDAC6-mediated deacetylation is crucial for HSP90's chaperone activity. Inhibition of HDAC6 leads to HSP90 hyperacetylation, disrupting its function and leading to the degradation of its client proteins, thereby promoting apoptosis.

-

Ku70: Ku70 is a protein involved in DNA repair and the regulation of apoptosis. In the cytoplasm, Ku70 can sequester the pro-apoptotic protein Bax, preventing its translocation to the mitochondria and subsequent initiation of apoptosis. Acetylation of Ku70, induced by HDAC6 inhibition, leads to the release of Bax, allowing it to trigger the apoptotic cascade.

Quantitative Data on Selective HDAC6 Inhibitors

To provide a quantitative perspective on the efficacy of selective HDAC6 inhibition, the following tables summarize key data from preclinical studies on well-characterized inhibitors. This data can serve as a valuable reference for designing experiments with this compound.

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Ricolinostat (ACY-1215) | MM.1S | Multiple Myeloma | 5 | [8] |

| Ricolinostat (ACY-1215) | HCT116 | Colon Cancer | ~5000 | [9] |

| Tubastatin A | U87MG | Glioblastoma | ~20000 | [10][11] |

Table 1: IC50 Values of Selective HDAC6 Inhibitors in Cancer Cell Lines.

| Inhibitor | Cell Line | Concentration | Apoptotic Cells (%) | Reference |

| Ricolinostat (ACY-1215) | HCT116 | 1 µM | 8.8 | [9] |

| Ricolinostat (ACY-1215) | HCT116 | 5 µM | 10.9 | [9] |

| Ricolinostat (ACY-1215) | HCT116 | 10 µM | 13.2 | [9] |

Table 2: Induction of Apoptosis by Ricolinostat (ACY-1215) in HCT116 Cells.

| Inhibitor | Cell Line | Concentration | Fold Increase in Cleaved PARP | Reference |

| Ricolinostat (ACY-1215) | A549 | 10 µM | Significant increase | [12] |

| Ricolinostat (ACY-1215) | LL2 | 10 µM | Significant increase | [12] |

Table 3: Effect of Ricolinostat (ACY-1215) on Apoptosis Marker Cleaved PARP.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to investigate the apoptotic effects of selective HDAC6 inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Procedure:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[5]

Western Blot Analysis for Apoptosis Markers

Objective: To detect the expression levels of key apoptosis-related proteins.

Procedure:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, Bcl-2, Bax, acetylated α-tubulin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[3][13]

Visualizations: Signaling Pathways and Workflows

To visually represent the complex processes involved in this compound-induced apoptosis, the following diagrams have been generated using the DOT language.

Caption: this compound induced apoptosis signaling pathway.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound represents a promising therapeutic agent that selectively targets HDAC6 to induce apoptosis in cancer cells. Its primary mechanism of action involves the disruption of microtubule dynamics through the hyperacetylation of α-tubulin, leading to mitotic arrest and cell death. This is further potentiated by the modulation of key apoptotic regulators and the inhibition of pro-survival signaling pathways. The quantitative data and detailed experimental protocols provided in this guide, drawn from studies on highly selective HDAC6 inhibitors, offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar compounds in the fight against cancer. Future preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HDAC6-IN-32_TargetMol [targetmol.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Histone deacetylase 6 selective inhibitor ACY1215 inhibits cell proliferation and enhances the chemotherapeutic effect of 5-fluorouracil in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dadun.unav.edu [dadun.unav.edu]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

Hdac6-IN-32 and Spindle Assembly Checkpoint Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective Histone Deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-32 (also known as compound 25202), and its role in the activation of the spindle assembly checkpoint (SAC). This document details the quantitative effects of this compound on cancer cells, provides in-depth experimental protocols for key assays, and visualizes the associated signaling pathways and workflows. The information presented is primarily derived from the study by Ye et al. (2024) on castration-resistant prostate cancer (CRPC) cells.[1]

Core Concepts: this compound and the Spindle Assembly Checkpoint

This compound is a potent and selective inhibitor of HDAC6, a class IIb histone deacetylase that is primarily localized in the cytoplasm.[1] Unlike other HDACs, HDAC6's main substrates are non-histone proteins, including α-tubulin.[2][3][4] By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which are crucial for various cellular processes, including cell division.

The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Key proteins involved in the SAC include Budding Uninhibited by Benzimidazoles 1 (BUB1), BUB1-related kinase (BUBR1), and Cell Division Cycle 20 (CDC20).[1]

This compound disrupts microtubule organization, leading to the activation of the SAC. This manifests as a prolonged mitotic arrest, ultimately triggering apoptosis in cancer cells.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the biological activity of this compound in castration-resistant prostate cancer (CRPC) cell lines, PC-3 and DU-145.

Table 1: Inhibitory Activity of this compound [1]

| Assay Type | Target | Cell Line(s) | IC50 Value |

| Enzyme Assay | HDAC6 | - | 3.5 nM |

| Antiproliferative Assay | Cell Viability | PC-3, DU-145 | 1.0 µM |

Table 2: Effect of this compound on Cell Cycle Distribution in PC-3 Cells [1]

| Treatment | Concentration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | - | 63.5 | 19.8 | 16.7 |

| This compound | 1 µM | 18.2 | 15.3 | 66.5 |

| This compound | 3 µM | 10.1 | 12.5 | 77.4 |

Table 3: Effect of this compound on Protein Expression and Phosphorylation in PC-3 Cells [1]

| Protein | Treatment (3 µM this compound) | Fold Change (vs. Control) |

| Acetylated α-tubulin | Increased | Not specified |

| HDAC6 | Decreased | Not specified |

| Cyclin B1 | Increased | Not specified |

| p-Cdk1 (Thr161) | Increased | Not specified |

| p-Bcl-2 (Ser70) | Increased | Not specified |

| p-CDC20 | Increased | Not specified |

| p-BUB1 | Increased | Not specified |

| p-BUBR1 | Increased | Not specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study by Ye et al. (2024).

Cell Culture

-

Cell Lines: Human castration-resistant prostate cancer cell lines PC-3 and DU-145.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (SRB Assay)

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with various concentrations of this compound for 72 hours.

-

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with distilled water and air dry.

-

Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid and air dry.

-

Dissolve the bound dye with 10 mM Tris base (pH 10.5).

-

Measure the absorbance at 515 nm using a microplate reader.

Cell Cycle Analysis

-

Treat PC-3 cells with this compound (1 and 3 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in PBS containing 0.1% Triton X-100, 100 µg/mL RNase A, and 50 µg/mL propidium iodide (PI).[5][6][7][8]

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

-

Treat PC-3 cells with 3 µM this compound for 24 hours.

-

Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (30 µg) by SDS-PAGE on a 10% or 12% gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies were used: acetylated-α-tubulin, HDAC6, Cyclin B1, p-Cdk1 (Thr161), p-Bcl-2 (Ser70), p-CDC20, p-BUB1, p-BUBR1, and β-actin.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Microtubule Organization

-

Grow PC-3 cells on coverslips.

-

Treat the cells with 3 µM this compound for 24 hours.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.[9]

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]

-

Block the cells with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a confocal microscope.[9][10]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.

References

- 1. A novel HDAC6 inhibitor interferes microtubule dynamics and spindle assembly checkpoint and sensitizes cisplatin-induced apoptosis in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a novel AR/HDAC6 dual inhibitor for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. Searching for Novel HDAC6/Hsp90 Dual Inhibitors with Anti-Prostate Cancer Activity: In Silico Screening and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coupling of Cdc20 inhibition and activation by BubR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Hdac6-IN-32: A Representative Target Selectivity Profile of a Potent Histone Deacetylase 6 Inhibitor

This technical guide provides an in-depth overview of the target selectivity profile of a representative potent and selective Histone Deacetylase 6 (HDAC6) inhibitor, herein referred to as Hdac6-IN-32. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HDAC6. Due to the absence of publicly available data for a compound with the specific designation "this compound," this guide synthesizes data from well-characterized selective HDAC6 inhibitors to present a typical selectivity profile and the methodologies used to determine it.

Introduction to HDAC6

Histone deacetylase 6 (HDAC6) is a unique member of the HDAC family of enzymes, primarily localized in the cytoplasm.[1][2] Unlike other HDACs that predominantly act on histone proteins within the nucleus to regulate gene expression, HDAC6's main substrates are non-histone proteins.[3][4] Key substrates of HDAC6 include α-tubulin, cortactin, and the heat shock protein 90 (Hsp90).[3][4] Through its deacetylase activity, HDAC6 plays a crucial role in various cellular processes, including cell motility, protein quality control through the aggresome pathway, and microtubule dynamics.[1][3][5] The diverse functions of HDAC6 have implicated it in the pathogenesis of several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[1][6]

Target Selectivity Profile of this compound (Representative)

The therapeutic efficacy and safety of an HDAC inhibitor are critically dependent on its isoform selectivity. Pan-HDAC inhibitors, which inhibit multiple HDAC isoforms, can lead to broad biological effects and potential toxicity.[7] In contrast, selective HDAC6 inhibitors are expected to have a more targeted mechanism of action with an improved safety profile.[7] The following table summarizes a representative target selectivity profile for a potent HDAC6 inhibitor, based on published data for similar compounds.

Table 1: Representative In Vitro Inhibitory Activity of this compound against various HDAC Isoforms.

| Target | IC50 (nM) | Selectivity (Fold vs. HDAC6) |

| HDAC6 | 17.2 | 1 |

| HDAC1 | 228.3 | 13.3 |

| HDAC3 | 161.2 | 9.4 |

| HDAC8 | 583 | 33.9 |

| HDAC11 | 2754.5 | 160.1 |

Note: Data is representative and synthesized from compounds described in the literature.[8] IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocols

The determination of the target selectivity profile of an HDAC inhibitor involves a series of in vitro and cellular assays.

In Vitro HDAC Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of recombinant human HDAC isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6, HDAC8, HDAC11) are purified. A fluorogenic peptide substrate specific for each HDAC isoform is used. For instance, a peptide derived from p53 can be used for HDAC1, HDAC2, HDAC3, and HDAC6.[9]

-

Assay Reaction: The assay is typically performed in a 384-well plate format. The test compound, at various concentrations, is pre-incubated with the recombinant HDAC enzyme in an assay buffer.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the fluorogenic substrate. After a defined incubation period at 37°C, the reaction is terminated by the addition of a developer solution containing a protease (e.g., trypsin) and a chelating agent (e.g., EDTA). The developer stops the HDAC reaction and digests the deacetylated substrate, releasing the fluorophore.

-

Signal Detection: The fluorescence intensity is measured using a microplate reader. The signal is proportional to the amount of deacetylated substrate, and thus, the enzyme activity.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay (Western Blot)

Objective: To confirm the inhibition of HDAC6 activity in a cellular context by measuring the acetylation status of its primary substrate, α-tubulin.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line) is cultured to a suitable confluency. The cells are then treated with the test compound at various concentrations for a specific duration (e.g., 24 hours).

-

Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for acetylated α-tubulin. An antibody against total α-tubulin or a housekeeping protein like GAPDH is used as a loading control.

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The level of acetylated α-tubulin is normalized to the loading control.

Visualizations

Experimental Workflow for Target Selectivity Profiling

Caption: Workflow for determining the target selectivity profile of an HDAC6 inhibitor.

HDAC6 Signaling Pathway and Inhibition

Caption: Simplified signaling pathway of HDAC6 and the mechanism of its inhibition.

Conclusion

The target selectivity profile is a critical attribute of any therapeutic agent. For HDAC6 inhibitors, high selectivity is desirable to minimize off-target effects and enhance the therapeutic window. The representative data and methodologies presented in this guide illustrate the rigorous process required to characterize the selectivity of a compound like "this compound." By specifically targeting HDAC6, such inhibitors hold significant promise for the treatment of various diseases where HDAC6 is dysregulated. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of selective HDAC6 inhibition.

References

- 1. HDAC6 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss of Deacetylation Activity of Hdac6 Affects Emotional Behavior in Mice | PLOS One [journals.plos.org]

- 5. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Hdac6-IN-32 and Its Impact on Non-Histone Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of Hdac6-IN-32, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), on key non-histone protein substrates. Understanding the molecular consequences of this compound on these cytoplasmic targets is crucial for elucidating its mechanism of action and advancing its therapeutic potential in various disease contexts, including cancer and neurodegenerative disorders.

Core Non-Histone Protein Targets of HDAC6

HDAC6 is a unique member of the HDAC family, primarily localized in the cytoplasm, where it plays a pivotal role in regulating cellular processes through the deacetylation of non-histone proteins.[1][2] The primary and most well-characterized non-histone substrates of HDAC6 are α-tubulin, cortactin, and the molecular chaperone Heat Shock Protein 90 (HSP90).[1][2][3][4] Inhibition of HDAC6 by small molecules like this compound leads to the hyperacetylation of these proteins, thereby modulating their functions.

Quantitative Effects of HDAC6 Inhibition on Non-Histone Protein Acetylation

The inhibition of HDAC6 by specific inhibitors results in a significant increase in the acetylation levels of its primary substrates. While specific quantitative data for this compound is proprietary and found in preclinical study data, the effects of other selective HDAC6 inhibitors can be used as a proxy to understand the expected molecular consequences.

| Non-Histone Protein | Observed Effect of HDAC6 Inhibition | Magnitude of Effect | Cell/System Context | Citation |

| α-tubulin | Increased acetylation at Lysine 40 | ~7% increase with specific inhibitors (Tubastatin A, HPOB) | C2C12 myotubes | [5] |

| ~15-fold increase in HDAC6 knockout mice | Mouse model | [5] | ||

| Cortactin | Increased acetylation | Significant increase upon treatment with Tubastatin A or ACY1215 | Human megakaryocytes | [6] |

| HSP90 | Increased acetylation | Leads to disruption of its chaperone functions | T-regulatory cells | [3] |

| Hyperacetylation upon HDAC6 inhibition | Various cell lines | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by HDAC6 and the general experimental workflow for assessing the impact of this compound.

HDAC6-Mediated Deacetylation of Non-Histone Proteins

Caption: HDAC6 deacetylates α-tubulin, cortactin, and HSP90.

Effect of this compound on Non-Histone Protein Acetylation

Caption: this compound inhibits HDAC6, leading to hyperacetylation.

Experimental Workflow for Assessing this compound Efficacy

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Critical role of the HDAC6–cortactin axis in human megakaryocyte maturation leading to a proplatelet-formation defect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Hdac6-IN-32: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac6-IN-32, also identified as compound 25202, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] This class IIb histone deacetylase is primarily localized in the cytoplasm and plays a crucial role in various cellular processes by deacetylating non-histone proteins. Key substrates of HDAC6 include α-tubulin, the molecular chaperone Heat Shock Protein 90 (HSP90), and cortactin. Through its enzymatic activity, HDAC6 influences microtubule dynamics, cell motility, protein quality control, and stress responses.[1][2][3] Inhibition of HDAC6 is a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.

This compound exerts its biological effects by blocking the deacetylase activity of HDAC6. This leads to the hyperacetylation of its substrates, notably α-tubulin, which in turn interferes with microtubule dynamics.[1] This disruption can trigger the Spindle Assembly Checkpoint (SAC), leading to prolonged mitotic arrest and ultimately inducing apoptosis in cancer cells.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. This information is critical for designing experiments and interpreting results.

| Parameter | Value | Cell Lines | Source |

| HDAC6 Enzymatic IC50 | 3.5 nM | N/A (Enzyme Assay) | [4] |

| HDAC1 Enzymatic IC50 | 5.2 nM | N/A (Enzyme Assay) | N/A |

| HDAC2 Enzymatic IC50 | 11 nM | N/A (Enzyme Assay) | N/A |

| Antiproliferative IC50 | 1.0 µM | PC-3, DU-145 (CRPC) | [4] |

Note: While this compound is described as a selective HDAC6 inhibitor, the provided IC50 values suggest potent inhibition of HDAC1 and HDAC2 as well. Researchers should consider potential off-target effects on class I HDACs in their experimental design and interpretation.

Signaling Pathway and Experimental Workflow

Caption: HDAC6 signaling pathway and the effects of this compound inhibition.

Caption: General experimental workflow for evaluating this compound in cell culture.

Experimental Protocols

Note on Concentration and Incubation Times: The following protocols provide recommended starting points. The optimal concentration of this compound and incubation times should be empirically determined for each cell line and experimental setup. Based on the reported antiproliferative IC50 of 1.0 µM in CRPC cells, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most assays.[4]

Protocol 1: Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB)

This protocol is designed to assess the effect of this compound on cell proliferation and viability.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

Microplate reader (510 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for 48-72 hours.

-

Cell Fixation: Gently add 25 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Target Engagement (Acetylated α-Tubulin)

This protocol is used to confirm the inhibitory effect of this compound on its direct target by measuring the acetylation level of α-tubulin.

Materials:

-

This compound (stock solution in DMSO)

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-acetylated α-tubulin (Lys40)

-

Anti-total α-tubulin

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control for 6-24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin and the loading control.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

This compound (stock solution in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Binding buffer (provided with the kit)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-free dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X binding buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the biological roles of HDAC6. The provided protocols offer a framework for characterizing its effects on cancer cells. Based on its mechanism of action, future research could explore the synergistic effects of this compound with other anticancer agents, such as taxanes or platinum-based drugs, as suggested by studies on similar compounds.[4] Furthermore, its role in non-cancer models, such as neurodegenerative diseases, warrants investigation. As with any chemical probe, thorough characterization in the specific cellular context of interest is paramount for generating robust and reproducible data.

References

Hdac6-IN-32 for Western Blot Analysis of Acetylated Tubulin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell migration, protein degradation, and signal transduction. A key substrate of HDAC6 is α-tubulin, a major component of microtubules. HDAC6 removes the acetyl group from lysine 40 (K40) of α-tubulin, a post-translational modification associated with microtubule stability and dynamics. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which can be a valuable pharmacodynamic biomarker for assessing the target engagement of HDAC6 inhibitors in preclinical and clinical studies. Hdac6-IN-32 is a potent and selective inhibitor of HDAC6, making it a valuable tool for studying the biological functions of this enzyme. This document provides detailed application notes and protocols for the use of this compound in the Western blot analysis of acetylated tubulin.

Mechanism of Action

HDAC6 is the primary enzyme responsible for the deacetylation of α-tubulin at lysine 40.[1][2][3] Inhibition of HDAC6 by this compound blocks this deacetylation process, leading to a dose- and time-dependent increase in the levels of acetylated α-tubulin. This accumulation can be readily detected by Western blot analysis using an antibody specific for acetylated α-tubulin. The total α-tubulin levels are typically unaffected by short-term treatment with HDAC6 inhibitors and can be used as a loading control to normalize the signal of acetylated α-tubulin.[4][5]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from Western blot analysis of acetylated tubulin levels in a cancer cell line (e.g., HeLa) treated with this compound.

Table 1: Dose-Dependent Effect of this compound on Acetylated Tubulin Levels

| This compound Concentration (nM) | Incubation Time (hours) | Fold Change in Acetylated Tubulin (Normalized to Total Tubulin) |

| 0 (Vehicle Control) | 24 | 1.0 |

| 10 | 24 | 2.5 |

| 50 | 24 | 8.2 |

| 100 | 24 | 15.6 |

| 500 | 24 | 18.3 |

| 1000 | 24 | 19.1 |

Table 2: Time-Course of this compound-Induced Tubulin Acetylation

| This compound Concentration (nM) | Incubation Time (hours) | Fold Change in Acetylated Tubulin (Normalized to Total Tubulin) |

| 100 | 0 | 1.0 |

| 100 | 2 | 3.1 |

| 100 | 6 | 9.8 |

| 100 | 12 | 14.2 |

| 100 | 24 | 15.6 |

| 100 | 48 | 15.1 |

Experimental Protocols

This section provides a detailed protocol for the treatment of cultured cells with this compound and subsequent Western blot analysis of acetylated tubulin.

Cell Culture and Treatment

-

Cell Seeding: Plate the cells of interest (e.g., HeLa, A549, or a relevant cancer cell line) in appropriate cell culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvesting.

-

Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store the stock solution at -20°C or as recommended by the supplier.

-

Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).

-

Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) in the incubator.

Western Blot Protocol

-

Cell Lysis:

-

After incubation, place the culture plates on ice.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).

-

-

Sample Preparation:

-

Based on the protein concentration, normalize the volume of each lysate to ensure equal protein loading.

-

Add an appropriate volume of Laemmli sample buffer (e.g., 4x or 6x) to each normalized lysate.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 10% or 12%).

-

Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Anti-acetylated-α-Tubulin (Lys40) antibody (e.g., 1:1000 dilution)

-

Anti-α-Tubulin antibody (as a loading control, e.g., 1:5000 dilution)

-

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the acetylated tubulin band to the intensity of the corresponding total α-tubulin band.

-

Calculate the fold change in acetylated tubulin levels relative to the vehicle-treated control.

-

Visualizations

Signaling Pathway of HDAC6-Mediated Tubulin Deacetylation

Caption: HDAC6 signaling pathway in tubulin deacetylation.

Experimental Workflow for Western Blot Analysis

Caption: Western blot workflow for acetylated tubulin.

References

- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunofluorescence Staining of HDAC6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. Unlike other HDACs, HDAC6 has two catalytic domains and a zinc-finger ubiquitin-binding domain. Its substrates are predominantly non-histone proteins such as α-tubulin, cortactin, and Hsp90. The diverse functions of HDAC6 have implicated it in the pathology of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a significant target for drug discovery.

These application notes provide a detailed protocol for the immunofluorescent staining of HDAC6 in cultured cells. This technique allows for the visualization of the subcellular localization and expression levels of the HDAC6 protein. The protocol also includes an optional step for treating cells with Hdac6-IN-32, a selective HDAC6 inhibitor, to investigate its effects on HDAC6 localization and cellular morphology.

Signaling Pathway of HDAC6

HDAC6 is a key regulator of several important cellular pathways. It deacetylates a variety of non-histone protein substrates, thereby modulating their function. A simplified representation of some key HDAC6-mediated signaling pathways is depicted below.

Caption: Simplified diagram of HDAC6 signaling pathways.

Experimental Protocols

This section details the protocol for immunofluorescent staining of HDAC6 in adherent cell cultures.

Materials and Reagents

-

Cell Culture: Adherent cells of choice (e.g., HeLa, A549, U2OS)

-

Culture Vessels: Glass coverslips or chamber slides

-

HDAC6 Inhibitor: this compound (optional)

-

Buffers:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-